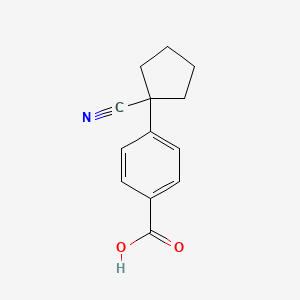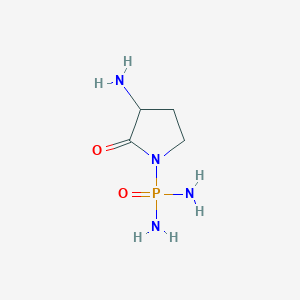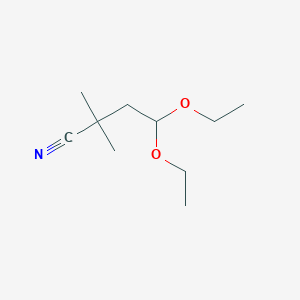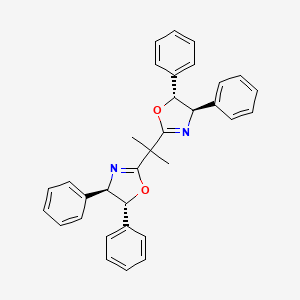
4-(1-Cyanocyclopentyl)benzoic acid
概要
説明
4-(1-Cyanocyclopentyl)benzoic acid is an organic compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol . This compound is characterized by a benzoic acid moiety substituted with a cyanocyclopentyl group at the para position. It is a white to off-white crystalline powder and is used in various chemical and industrial applications.
準備方法
The synthesis of 4-(1-Cyanocyclopentyl)benzoic acid typically involves the following steps:
Cyclopentylation: The initial step involves the formation of a cyanocyclopentyl intermediate. This can be achieved through the reaction of cyclopentyl bromide with sodium cyanide in the presence of a suitable solvent.
Coupling Reaction: The cyanocyclopentyl intermediate is then coupled with benzoic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial production methods often involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
化学反応の分析
4-(1-Cyanocyclopentyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitrile group to an amine using reagents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations.
科学的研究の応用
4-(1-Cyanocyclopentyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(1-Cyanocyclopentyl)benzoic acid involves its interaction with specific molecular targets and pathways. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The benzoic acid moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of microbial growth and induction of apoptosis in cancer cells .
類似化合物との比較
4-(1-Cyanocyclopentyl)benzoic acid can be compared with other similar compounds, such as:
4-Cyanobenzoic acid: Lacks the cyclopentyl group, resulting in different chemical and biological properties.
4-(1-Cyanocyclohexyl)benzoic acid: Contains a cyclohexyl group instead of a cyclopentyl group, leading to variations in reactivity and biological activity.
4-(1-Cyanocyclopentyl)phenylacetic acid: Has a phenylacetic acid moiety instead of a benzoic acid moiety, affecting its chemical behavior and applications.
The unique structure of this compound, with its specific substitution pattern, imparts distinct properties that make it valuable for various applications.
特性
IUPAC Name |
4-(1-cyanocyclopentyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c14-9-13(7-1-2-8-13)11-5-3-10(4-6-11)12(15)16/h3-6H,1-2,7-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBJWAMYZSJXLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Azabicyclo[2.2.1]heptan-3-OL](/img/structure/B3324287.png)



![tert-Butyl N-{2-azaspiro[3.3]heptan-6-yl}-N-methylcarbamate](/img/structure/B3324312.png)
![(1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol](/img/structure/B3324317.png)
![tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B3324329.png)





